Aerosporin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aerosporin, also known as Polymyxin B, is an antibiotic that is used to treat a wide variety of infections in the body . It is used for infections in the urinary tract, brain, and blood . It’s infused through the veins (IV) by a healthcare provider . It is also used to treat infections caused by susceptible strains of Pseudomonas aeruginosa .

Synthesis Analysis

Polymyxins, including Aerosporin, are a family of chemically distinct antibiotics produced by the widely distributed Gram-positive spore-forming soil bacterium Paenibacillus polymyxa . They were first identified in the 1940s . Polymyxin A was originally named Aerosporin .

Molecular Structure Analysis

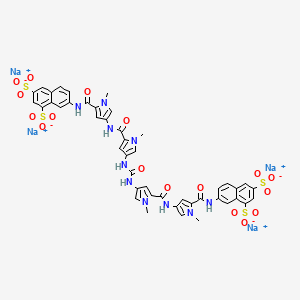

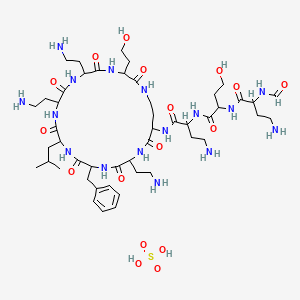

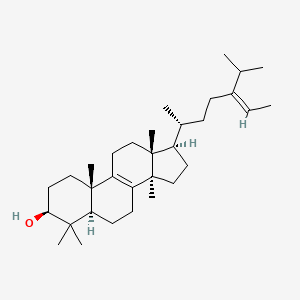

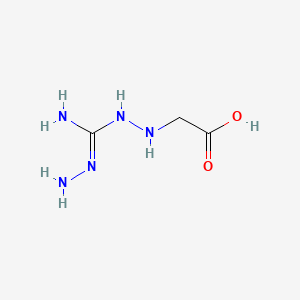

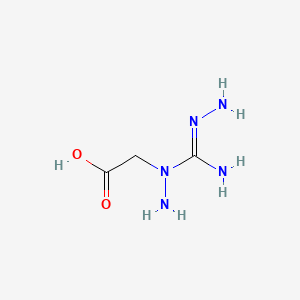

Polymyxins are cationic decapeptides, consisting of a cyclic heptapeptide linked to a linear tripeptide side chain acylated at the N terminus by a fatty acid tail .

Chemical Reactions Analysis

Polymyxins, including Aerosporin, have a cationic detergent action on cell membranes .

Physical And Chemical Properties Analysis

Polymyxin B is 79% to 92% bound to proteins . It is soluble in water at a concentration of 20 mg/mL .

Applications De Recherche Scientifique

Treatment of Multi-Drug Resistant Infections

Aerosporin is a last-resort antibiotic used to treat serious infections caused by MDR pathogens like Pseudomonas aeruginosa , Acinetobacter baumannii , and Klebsiella pneumoniae . Its ability to disrupt the bacterial outer membrane makes it one of the few effective treatments against these formidable bacteria.

Mechanisms of Antibacterial Activity

Research into Aerosporin’s mechanisms of action has revealed its interaction with the Gram-negative outer membranes and lipopolysaccharide structure . This interaction leads to increased membrane permeability and bacterial cell death, making it a subject of intense study to understand antibiotic action and resistance.

Understanding Antibiotic Resistance

The rise of resistance to Aerosporin has prompted genetic and epidemiological studies to understand how bacteria develop immunity to this powerful antibiotic. These studies are crucial for developing strategies to overcome resistance and extend the efficacy of existing antibiotics .

Pharmacological Enhancements

Ongoing research aims to improve the pharmacological properties of Aerosporin to reduce its toxicity while maintaining or enhancing its antibacterial efficacy. Modifications to its chemical structure are being explored to achieve these goals .

Synergistic Therapies

Aerosporin is often used in combination with other antibiotics to create a synergistic effect that enhances bacterial eradication. Studies are focused on finding the most effective combinations and dosing regimens to treat MDR infections .

Nanotechnology Applications

The incorporation of Aerosporin into nanocarriers is being explored to target drug-resistant bacteria more effectively. This approach could potentially reduce the systemic toxicity of the drug and provide a targeted delivery system to infected sites .

Mécanisme D'action

Aerosporin, also known as Polymyxin A, is a nonribosomal lipopeptide antibiotic produced by the Gram-positive bacterium Paenibacillus polymyxa . It was discovered in the 1940s and is known for its potent activity against Gram-negative bacteria .

Target of Action

The primary target of Aerosporin is lipid A, a component of the lipopolysaccharide (LPS) layer that decorates the cell surface of Gram-negative bacteria . This specificity towards Gram-negative bacteria is due to Aerosporin’s ability to target lipid A .

Mode of Action

Aerosporin exerts its bactericidal effects through membrane disruption . The alpha and gamma diaminobutyric acid of a positively charged Aerosporin forms an electrostatic interaction with the phosphate groups of a negatively charged lipid A on the outer membrane of a Gram-negative bacterium . This interaction alters the bacterial outer membrane permeability .

Biochemical Pathways

The interaction between Aerosporin and lipid A disrupts the integrity of the bacterial outer membrane, leading to leakage of intracellular contents and ultimately cell death . The detailed molecular and chemical interactions that Aerosporin has with Gram-negative outer membranes and lipopolysaccharide structure are still under investigation .

Safety and Hazards

Orientations Futures

Given the increasing incidence of bacterial resistance in the clinic, there has been a re-evaluation of ‘old’ antibiotics, in particular the polymyxins, which retain activity against many multidrug-resistant (MDR) Gram-negative organisms . As a consequence, polymyxin B and colistin (polymyxin E) are now used as the last therapeutic option for infections caused by ‘superbugs’ such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae .

Propriétés

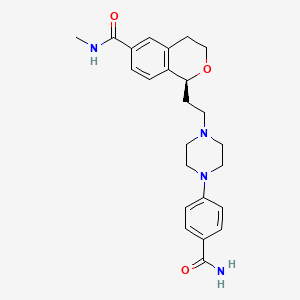

IUPAC Name |

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMDLUQUEXNBOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H100N16O17S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1301.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 5702105 | |

CAS RN |

1405-20-5 |

Source

|

| Record name | Polymyxin B sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polymyxin B, sulfate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)